molecular formula C12H11N3O5S B1528489 4-{[2-carboxy-1-(thiophen-2-yl)ethyl]carbamoyl}-1H-imidazole-5-carboxylic acid CAS No. 1485543-29-0

4-{[2-carboxy-1-(thiophen-2-yl)ethyl]carbamoyl}-1H-imidazole-5-carboxylic acid

Cat. No.: B1528489
CAS No.: 1485543-29-0
M. Wt: 309.3 g/mol
InChI Key: BOBQNOOWWKHKPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[2-carboxy-1-(thiophen-2-yl)ethyl]carbamoyl}-1H-imidazole-5-carboxylic acid is a complex organic compound that features both imidazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-carboxy-1-(thiophen-2-yl)ethyl]carbamoyl}-1H-imidazole-5-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and introduce the imidazole ring through cyclization reactions. The carboxylic acid groups are then introduced via oxidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-{[2-carboxy-1-(thiophen-2-yl)ethyl]carbamoyl}-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to introduce additional functional groups.

    Reduction: The imidazole ring can be reduced under specific conditions to modify its electronic properties.

    Substitution: Both the thiophene and imidazole rings can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-{[2-carboxy-1-(thiophen-2-yl)ethyl]carbamoyl}-1H-imidazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 4-{[2-carboxy-1-(thiophen-2-yl)ethyl]carbamoyl}-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity, while the thiophene ring can interact with biological membranes, influencing cell signaling pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    4-{[2-carboxy-1-(phenyl)ethyl]carbamoyl}-1H-imidazole-5-carboxylic acid: Similar structure but with a phenyl ring instead of a thiophene ring.

    4-{[2-carboxy-1-(pyridyl)ethyl]carbamoyl}-1H-imidazole-5-carboxylic acid: Contains a pyridyl ring, offering different electronic properties.

Uniqueness

4-{[2-carboxy-1-(thiophen-2-yl)ethyl]carbamoyl}-1H-imidazole-5-carboxylic acid is unique due to the presence of both imidazole and thiophene rings, which provide a combination of electronic and steric properties not found in similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[(2-carboxy-1-thiophen-2-ylethyl)carbamoyl]-1H-imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5S/c16-8(17)4-6(7-2-1-3-21-7)15-11(18)9-10(12(19)20)14-5-13-9/h1-3,5-6H,4H2,(H,13,14)(H,15,18)(H,16,17)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBQNOOWWKHKPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CC(=O)O)NC(=O)C2=C(NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[2-carboxy-1-(thiophen-2-yl)ethyl]carbamoyl}-1H-imidazole-5-carboxylic acid
Reactant of Route 2
4-{[2-carboxy-1-(thiophen-2-yl)ethyl]carbamoyl}-1H-imidazole-5-carboxylic acid
Reactant of Route 3
4-{[2-carboxy-1-(thiophen-2-yl)ethyl]carbamoyl}-1H-imidazole-5-carboxylic acid
Reactant of Route 4
4-{[2-carboxy-1-(thiophen-2-yl)ethyl]carbamoyl}-1H-imidazole-5-carboxylic acid
Reactant of Route 5
4-{[2-carboxy-1-(thiophen-2-yl)ethyl]carbamoyl}-1H-imidazole-5-carboxylic acid
Reactant of Route 6
4-{[2-carboxy-1-(thiophen-2-yl)ethyl]carbamoyl}-1H-imidazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.